molecular formula C20H25NO2 B4973094 N-(4-butylphenyl)-4-isopropoxybenzamide

N-(4-butylphenyl)-4-isopropoxybenzamide

カタログ番号 B4973094
分子量: 311.4 g/mol
InChIキー: LGFRFKJLAQQLNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-butylphenyl)-4-isopropoxybenzamide, commonly known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule drug that has been used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions.

作用機序

BIBP 3226 selectively blocks the neuropeptide Y1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Neuropeptide Y1 receptor activation has been implicated in various physiological and pathological processes, including food intake, energy metabolism, cardiovascular function, and cancer progression. BIBP 3226 binds to the neuropeptide Y1 receptor with high affinity and inhibits its downstream signaling pathways, leading to the suppression of neuropeptide Y1 receptor-mediated effects.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce food intake, body weight, and adiposity in rats and mice, indicating its potential as an anti-obesity drug. BIBP 3226 has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats, suggesting its potential as an anti-diabetic drug. In addition, BIBP 3226 has been reported to reduce blood pressure and heart rate in rats, indicating its potential as an anti-hypertensive drug. Moreover, BIBP 3226 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and melanoma, suggesting its potential as an anti-cancer drug.

実験室実験の利点と制限

BIBP 3226 has several advantages for lab experiments, including its high selectivity and potency for the neuropeptide Y1 receptor, its availability in pure form, and its well-established synthesis method. However, BIBP 3226 also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions. These limitations should be taken into consideration when using BIBP 3226 in lab experiments.

将来の方向性

There are several future directions for the research on BIBP 3226. First, further studies are needed to investigate the mechanisms underlying the effects of BIBP 3226 on neuropeptide Y1 receptor signaling pathways in various physiological and pathological conditions. Second, more studies are needed to evaluate the safety and efficacy of BIBP 3226 in animal models and clinical trials, particularly in the context of obesity, diabetes, cardiovascular diseases, and cancer. Third, new analogs of BIBP 3226 with improved pharmacokinetic and pharmacodynamic properties should be developed to enhance its therapeutic potential. Fourth, the potential of BIBP 3226 as a tool compound for the study of neuropeptide Y1 receptor biology should be further explored.

合成法

The synthesis of BIBP 3226 involves several steps, including the reaction of 4-butylphenylboronic acid with 4-isopropoxybenzoyl chloride in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 1,2,4-triazole-3-thiol to yield BIBP 3226. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

BIBP 3226 has been extensively used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions, including obesity, diabetes, cardiovascular diseases, and cancer. It has been shown to inhibit the effects of neuropeptide Y1 receptor activation, such as food intake, adiposity, and insulin resistance, in animal models. BIBP 3226 has also been used to study the role of neuropeptide Y1 receptor in the regulation of blood pressure and heart rate, as well as in the development and progression of various types of cancer.

特性

IUPAC Name

N-(4-butylphenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-5-6-16-7-11-18(12-8-16)21-20(22)17-9-13-19(14-10-17)23-15(2)3/h7-15H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFRFKJLAQQLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-4-(propan-2-yloxy)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。